(2R)-4-(but-3-yn-1-yl)-2-methylthiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-(but-3-yn-1-yl)-2-methylthiomorpholine is a chemical compound with a unique structure that includes a thiomorpholine ring substituted with a but-3-yn-1-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(but-3-yn-1-yl)-2-methylthiomorpholine typically involves the reaction of a thiomorpholine derivative with a but-3-yn-1-yl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydride is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2R)-4-(but-3-yn-1-yl)-2-methylthiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiomorpholine derivatives, and substituted thiomorpholine compounds .
Scientific Research Applications
(2R)-4-(but-3-yn-1-yl)-2-methylthiomorpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-4-(but-3-yn-1-yl)-2-methylthiomorpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses .
Comparison with Similar Compounds
Similar Compounds
(2R)-4-(but-3-yn-1-yl)-2-methylmorpholine: Similar structure but with an oxygen atom instead of sulfur in the ring.
(2R)-4-(but-3-yn-1-yl)-2-methylpiperidine: Similar structure but with a nitrogen atom in the ring instead of sulfur.
Uniqueness
(2R)-4-(but-3-yn-1-yl)-2-methylthiomorpholine is unique due to the presence of the sulfur atom in the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its oxygen or nitrogen analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C9H15NS |
---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
(2R)-4-but-3-ynyl-2-methylthiomorpholine |
InChI |
InChI=1S/C9H15NS/c1-3-4-5-10-6-7-11-9(2)8-10/h1,9H,4-8H2,2H3/t9-/m1/s1 |
InChI Key |
DZNKJGZZGXOSLC-SECBINFHSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCS1)CCC#C |
Canonical SMILES |
CC1CN(CCS1)CCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.